Erlotinib C-11

Description

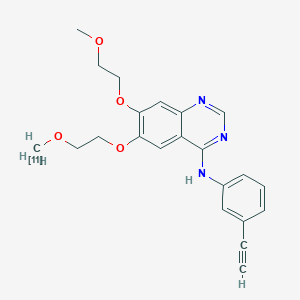

Structure

3D Structure

Properties

CAS No. |

1137584-37-2 |

|---|---|

Molecular Formula |

C22H23N3O4 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1 |

InChI Key |

AAKJLRGGTJKAMG-JVVVGQRLSA-N |

Isomeric SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3] |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origin of Product |

United States |

Radiochemistry of 11c Erlotinib

Radiosynthetic Pathways and Precursor Chemistry

The primary method for producing [11C]Erlotinib involves the radiolabeling of a precursor molecule.

O-Methylation of 6-O-Desmethyl-Erlotinib with [11C]Methyl Iodide

The synthesis of [11C]Erlotinib is achieved through the O-methylation of its precursor, 6-O-desmethyl-erlotinib (also known as OSI 420). aacrjournals.orgresearchgate.netresearchgate.net This reaction utilizes [11C]methyl iodide ([11C]CH3I) as the methylating agent. aacrjournals.orgresearchgate.netresearchgate.net The process is typically carried out in dimethylformamide (DMF) with the aid of a base, such as sodium hydride (NaH), at an elevated temperature of 120°C for approximately 5 minutes. aacrjournals.orgresearchgate.net

Generation of [11C]Methyl Iodide from [11C]Carbon Dioxide and [11C]Methane

The key radiolabeling agent, [11C]methyl iodide, can be generated from two primary starting materials produced in a cyclotron: [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4). nih.govgehealthcare.com.brnih.gov

When starting with in-target produced [11C]CO2, it is first trapped and then reduced to [11C]CH4 over a nickel catalyst with hydrogen gas at high temperatures (around 400°C). nih.govjove.comjove.com This [11C]methane is then purified and concentrated. jove.comjove.com Subsequently, the purified [11C]methane reacts with iodine vapor in a heated reaction chamber to form [11C]methyl iodide. gehealthcare.com.brjove.comgoogle.com This is often done using a gas phase circulation method, which enhances specific activity and reproducibility. gehealthcare.com.br

Alternatively, if [11C]CH4 is produced directly in the cyclotron, the initial reduction step is bypassed, and the [11C]CH4 is directly used for the iodination process. nih.govgehealthcare.com.br This direct method can lead to higher molar activities of the final product. nih.gov

Automated Radiosynthesis Methodologies and Optimization

For clinical applications, a stable, reproducible, and high-yielding radiosynthesis method is essential. nih.govnih.govresearchgate.net Fully automated synthesis modules, such as the GE TRACERlab FX C Pro, are employed to ensure consistency and reliability. nih.gov The entire process, from the generation of the labeling precursor to the purification of the final product, is automated. gehealthcare.com.br

Reproducibility and Reliability of Automated Production

Automated systems have demonstrated high reliability in the production of [11C]Erlotinib. nih.govnih.gov For instance, one study reported that in 94 runs using an automated module starting from [11C]CO2, only three syntheses failed due to technical issues like clogging of transfer lines. nih.gov Similarly, the method starting from [11C]CH4 also showed reliable production. nih.gov These automated systems integrate all necessary steps, including trapping of the starting material, conversion to [11C]methyl iodide, and subsequent purification, without requiring operator intervention when radioactivity is present. gehealthcare.com.br

Comparison of [11C]CO2 vs. [11C]CH4 Starting Materials for Production Yield and Molar Activity

Both [11C]CO2 and [11C]CH4 can be used to reliably produce [11C]Erlotinib in quantities sufficient for preclinical and clinical use. nih.govnih.govresearchgate.net However, there are notable differences in the outcomes.

A comparative study revealed that the decay-corrected radiochemical yields were comparable for both methods: 13.4 ± 6.2% from [11C]CO2 and 16.1 ± 4.9% from [11C]CH4. nih.govnih.gov To achieve sufficient final product amounts for patient applications, a longer irradiation time was necessary for the production of [11C]CO2. nih.govnih.gov

A significant advantage of using [11C]CH4 as the starting material is the higher molar activity of the resulting [11C]Erlotinib. The molar activity was found to be 1.8-fold higher for the [11C]CH4 method (157 ± 68 GBq/μmol) compared to the [11C]CO2 method (88 ± 57 GBq/μmol) at the end of synthesis. nih.govnih.govresearchgate.net This higher molar activity can be beneficial for improved target-to-non-target ratios in PET imaging. nih.gov

Table 1: Comparison of [11C]Erlotinib Production from [11C]CO2 and [11C]CH4

| Parameter | Starting Material: [11C]CO2 | Starting Material: [11C]CH4 |

|---|---|---|

| Decay-Corrected Radiochemical Yield | 13.4 ± 6.2% | 16.1 ± 4.9% |

| Molar Activity at End of Synthesis | 88 ± 57 GBq/μmol | 157 ± 68 GBq/μmol |

| Number of Runs | 94 | 35 |

| Obtained [11C]Erlotinib | 2.6 ± 1.3 GBq | 0.76 ± 0.27 GBq |

Data sourced from Philippe et al. (2018) nih.gov

Radiochemical Purity and Specific Activity Characterization

The quality control of the final [11C]Erlotinib product is crucial. The radiochemical purity and specific activity are determined using analytical high-performance liquid chromatography (HPLC). aacrjournals.orgnih.gov

Studies have consistently reported high radiochemical purity of [11C]Erlotinib, often exceeding 98% or 99%. nih.govresearchgate.nete-century.us No precursor was detected in the final product in some studies. nih.gov The specific activity of [11C]Erlotinib has been reported in various ranges, such as 20 to 100 GBq/μmol and a mean of 47.9 ± 64.1 GBq/μmol in different studies. aacrjournals.org As mentioned earlier, the choice of starting material significantly impacts the molar activity, with the [11C]CH4 method yielding higher values. nih.govnih.gov

The entire automated synthesis and purification process is typically completed within approximately 35 minutes after the end of bombardment. nih.gov To expedite the product release, time-optimized analytical HPLC methods have been developed, with some quality control runs taking as little as one minute. nih.govnih.gov

Table 2: Chemical Compounds

| Compound Name |

|---|

| [11C]Erlotinib |

| 6-O-Desmethyl-Erlotinib |

| [11C]Methyl Iodide |

| [11C]Carbon Dioxide |

| [11C]Methane |

| Dimethylformamide |

| Sodium Hydride |

| Hydrogen |

| Nickel |

| Iodine |

| Acetonitrile |

| Ammonium Acetate |

| Ethanol |

| Sodium Bicarbonate |

| Hydrochloric Acid |

| Propylene Glycol |

| Dimethyl Sulfoxide |

| Saline |

| Elacridar Hydrochloride |

| Erlotinib (B232) Hydrochloride |

| Sodium Dihydrogen Phosphate |

| Acetic Acid |

| Water |

| Acetone |

| Helium |

| Tetrahydrofuran |

| Lithium Aluminum Hydride |

| [11C]Methanol |

| Hydrogen Iodide |

| Silver Triflate |

| [11C]Methyl Triflate |

| Metoclopramide |

| Tariquidar (B1662512) |

| Mebrofenin |

| Fluvastatin |

| Rifampicin |

| Gefitinib |

| Cetuximab |

| Osimertinib (B560133) |

| Ko143 |

| Sodium Hydroxide |

| Shimalite-Nickel |

| Carbosphere |

| PorapakQ |

| Ascarite |

| Sodium [99mTc]pertechnetate |

In Vitro Characterization of 11c Erlotinib Binding and Specificity

Quantitative Target Binding Affinity Studies with Epidermal Growth Factor Receptor Variants

[11C]Erlotinib demonstrates specific binding to tumors expressing certain activating mutations within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). nih.gov Studies using xenograft tumor models have shown that the radiotracer effectively binds to targets in non-small cell lung cancer (NSCLC) xenografts that have EGFR kinase domain mutations, such as HCC827 and PC9 cells. nih.govnih.gov Conversely, it does not show specific binding in xenografts with wild-type EGFR (U87), those with an activating mutation in the extracellular domain (U87 ΔEGFR), or those with undetectable EGFR expression (SW620). nih.govnih.gov

The specificity of this binding has been quantified using dynamic Positron Emission Tomography (PET) scan data, analyzed with the Simplified Reference Tissue Model (SRTM). nih.govsnmjournals.org These studies compare radiotracer uptake in high specific activity (SA) scans versus low specific activity (SA) scans, where a blocking dose of unlabeled erlotinib (B232) is co-administered. nih.gov A significant difference in binding potential (BP) between high and low SA scans indicates specific, saturable binding.

Results showed that only NSCLC xenografts with kinase domain mutations (HCC827 and PC9) had significantly greater binding potentials in high SA scans compared to low SA scans. nih.gov Glioma xenografts with an extracellular domain mutation (U87 ΔEGFR) and xenografts with wild-type EGFR were indistinguishable between high and low SA conditions. nih.gov This suggests that [11C]Erlotinib binding is highly specific to the EGFR-activating kinase domain mutations that confer sensitivity to erlotinib treatment. nih.gov

Table 1: [11C]Erlotinib Binding Potential in Xenografts with Different EGFR Variants Binding potential was determined using the Simplified Reference Tissue Model (SRTM) comparing high and low specific activity scans.

| Cell Line | EGFR Mutation Status | Specific Binding Detected (High vs. Low SA) |

|---|---|---|

| HCC827 | Exon 19 deletion (kinase domain) | Yes (Significant) nih.govnih.gov |

| PC9 | Exon 19 deletion (kinase domain) | Yes (Significant) nih.govnih.gov |

| NCI-H3255 | L858R (kinase domain) | Yes nih.gov |

| U87 ΔEGFR | Extracellular domain mutation | No nih.govnih.gov |

| U87 | Wild-Type | No nih.govnih.gov |

| SW620 | Undetectable EGFR | No nih.govnih.gov |

| QG56 | Wild-Type | No nih.gov |

| NCI-H1975 | L858R and T790M (resistance) | No nih.gov |

Cellular Uptake and Specificity in Cancer Cell Lines

In vitro uptake studies using various cancer cell lines further confirm the specificity of [11C]Erlotinib for cells with sensitizing EGFR mutations. snmjournals.org The uptake of [11C]Erlotinib is significantly higher and more sustained in erlotinib-sensitive NSCLC cells compared to resistant or wild-type cells. nih.govsnmjournals.org

For instance, after 100 minutes of incubation, the uptake of [11C]Erlotinib was notably higher in erlotinib-sensitive HCC827 cells (exon 19 deletion) at 1.72% of the injected dose (%ID) compared to erlotinib-resistant HCC827 cells (0.97 %ID) and U-87 MG glioma cells (0.38 %ID). snmjournals.org Similarly, PET imaging studies in mice with xenografts showed that HCC827 tumors (exon 19 deletion) had high and sustained uptake, while NCI-H3255 tumors (L858R mutation) had lower uptake. nih.gov Tumors from cell lines expressing wild-type EGFR (QG56) or the erlotinib-resistance mutation T790M (NCI-H1975) showed minimal uptake, comparable to background levels. nih.gov

The specificity of the uptake is demonstrated in blocking experiments. Pre-treatment or co-incubation with an excess of unlabeled erlotinib significantly reduces the uptake of [11C]Erlotinib in sensitive cells, confirming that the radiotracer binds to a specific and saturable target, namely EGFR. nih.govsnmjournals.org In HCC827 tumors, a blocking dose of non-labeled erlotinib resulted in a greater than 50% reduction in tumor uptake of the radiotracer. nih.gov This significant reduction in uptake across various NSCLC cells after adding unlabeled erlotinib points to the specific binding to EGFR. snmjournals.org

Table 2: In Vitro Uptake of [11C]Erlotinib in Various Cancer Cell Lines

| Cell Line | EGFR Mutation | Uptake (% Injected Dose after 100 min) | Notes |

|---|---|---|---|

| HCC827 (erlotinib-sensitive) | Exon 19 deletion | 1.72 ± 0.19 | Uptake reached a plateau. snmjournals.org |

| HCC827 (gefitinib-resistant) | Exon 19 deletion | 1.73 ± 0.06 | Uptake reached a plateau. snmjournals.org |

| HCC827 (erlotinib-resistant) | Exon 19 deletion | 0.97 ± 0.04 | Uptake continued to rise. snmjournals.org |

| U-87 MG | Wild-Type | 0.38 ± 0.03 | Uptake reached a plateau. snmjournals.org |

Assessment of Radiotracer Stability in Biological Media

The utility of a radiotracer for in vitro and subsequent in vivo studies is critically dependent on its stability and purity. [11C]Erlotinib is produced with consistently high radiochemical purity, a key indicator of its stability at the time of use. Multiple studies report a radiochemical purity of greater than 97% or 99% at the end of synthesis, as confirmed by High-Performance Liquid Chromatography (HPLC) analysis. nih.govnih.govnih.gov The identity of the [11C]Erlotinib product is verified by co-elution with an authentic, non-radioactive erlotinib reference standard. nih.gov The molar activity at the end of synthesis has been reported in various studies, with values such as 4.3 ± 1.3 mCi/nmol and 20.5 ± 13.7 Ci/µmol. nih.govnih.gov This high purity ensures that the observed binding and uptake are attributable to the intended radiotracer and not to radiolabeled impurities.

Table 3: List of Compounds

| Compound Name |

|---|

| [11C]Erlotinib |

| Erlotinib |

| [11C]PD153035 |

| [18F]Afatinib |

| [18F]Icotinib |

| [99mTc]Mebrofenin |

| 6-O-Fluoroethylerlotinib (6-O-FEE) |

| Afatinib |

| Cetuximab |

| Elacridar |

| Gefitinib |

| Icotinib |

| Osimertinib (B560133) |

Preclinical Pharmacokinetics and Biodistribution of 11c Erlotinib

Whole-Body Distribution in Rodent Models

Following intravenous administration in rodent models, [11C]Erlotinib exhibits a widespread but uneven distribution throughout the body. The highest accumulation of the radiotracer is consistently observed in the liver, underscoring its primary role in the drug's metabolism and elimination. nih.govresearchgate.net Dynamic micro-positron emission tomography (PET) imaging reveals the tracer's movement over time, with radioactivity gradually shifting from the liver to the intestine, which is indicative of hepatobiliary clearance. nih.gov

In xenograft models of lung cancer, the uptake of [11C]Erlotinib in tumors has been shown to correlate with the sensitivity of the cancer cells to erlotinib (B232). nih.gov For instance, HCC827 tumors, which are known to be sensitive to erlotinib, demonstrate significantly higher and more sustained uptake of the radiotracer compared to less sensitive A549 and NCI358 tumors. nih.govresearchgate.net In mice with sensitive tumors, the accumulation of [11C]Erlotinib is greater in the tumor tissue than in other organs, a pattern not seen in mice with less sensitive tumors. nih.govresearchgate.net

Organ-Specific Radiotracer Accumulation and Clearance

The organ-specific accumulation and clearance of [11C]Erlotinib are key determinants of its efficacy and potential off-target effects. The liver demonstrates the most prominent uptake, followed by the kidneys, lungs, and spleen. nih.govsnmjournals.org The brain, however, shows restricted distribution due to the presence of efflux transporters at the blood-brain barrier. snmjournals.org

The clearance of [11C]Erlotinib is primarily mediated by the liver, with subsequent excretion into the bile. snmjournals.org This process is influenced by various factors, including the expression and activity of drug transporters in the liver. The kidneys also play a role in the clearance of the tracer. nih.govsnmjournals.org

Table 1: Organ Uptake of [11C]Erlotinib in Mice

| Organ | Uptake (% Injected Dose/g) | Reference |

| Liver | Highest Accumulation | nih.govresearchgate.net |

| Tumor (A549) | 1.6% | nih.govresearchgate.net |

| Tumor (NCI358) | 0.7% | nih.govresearchgate.net |

| Tumor (HCC827) | 3.7% | nih.govresearchgate.net |

Influence of Drug Efflux Transporters on In Vivo Disposition

The in vivo disposition of [11C]Erlotinib is significantly modulated by the activity of drug efflux transporters, which are membrane proteins that actively pump substrates out of cells.

P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2) Interactions

P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2) are two of the most well-characterized efflux transporters that interact with [11C]Erlotinib. snmjournals.orgnih.govamegroups.cn These transporters are highly expressed at the blood-brain barrier, where they act as a formidable obstacle, limiting the penetration of [11C]Erlotinib into the brain. snmjournals.orgresearchgate.netsnmjournals.org Studies in knockout mice lacking these transporters have demonstrated a significant increase in brain uptake of the radiotracer. snmjournals.orgnih.gov Specifically, the brain uptake clearance was only significantly increased when both Abcb1a/b and Abcg2 were absent. snmjournals.orgnih.gov

Furthermore, the co-administration of elacridar, a potent inhibitor of both ABCB1 and ABCG2, has been shown to increase the brain uptake of [11C]Erlotinib to levels comparable to those observed in knockout mice. snmjournals.orgnih.gov These findings highlight the critical role of ABCB1 and ABCG2 in restricting the central nervous system distribution of erlotinib. snmjournals.orgnih.gov These transporters are also expressed in excretory organs like the liver and kidneys, where they contribute to the elimination of drugs and their metabolites. snmjournals.org The absence of these transporters leads to a significant decrease in the biliary excretion clearance of [11C]Erlotinib. snmjournals.orgnih.gov

Role of Organic Anion-Transporting Polypeptide 2B1 (OATP2B1) in Hepatic Uptake

The Organic Anion-Transporting Polypeptide 2B1 (OATP2B1) has been identified as a key player in the hepatic uptake of [11C]Erlotinib. nih.govnih.gov In vitro studies using cells overexpressing various OATP transporters have shown that [11C]Erlotinib is selectively transported by OATP2B1, but not by OATP1B1 or OATP1B3. researchgate.netacs.orgmdpi.com This transport is a high-affinity, low-capacity process. researchgate.net

In vivo studies in mice have further substantiated the role of OATP2B1. A reduction in the initial hepatic uptake of [11C]Erlotinib was observed when a pharmacological dose of unlabeled erlotinib was co-administered, suggesting saturation of the OATP2B1 transporter. nih.govmdpi.com Similarly, pretreatment with rifampicin, a known OATP inhibitor, also decreased the hepatic uptake of the tracer. nih.govacs.org Studies in Slco2b1 knockout mice have shown a reduced hepatic uptake clearance of [11C]Erlotinib compared to wild-type mice, providing direct evidence for the involvement of this transporter. researchgate.net

Table 2: Impact of Transporter Inhibition on [11C]Erlotinib Brain Uptake Clearance (CLuptake) in Mice

| Condition | CLuptake (mL/min/g of tissue) | Reference |

| Wild-type mice | 0.017 ± 0.004 | snmjournals.orgnih.gov |

| Abcb1a/b(-/-)Abcg2(-/-) mice | 0.079 ± 0.013 | snmjournals.orgnih.gov |

| Wild-type mice + Elacridar | 0.090 ± 0.007 | snmjournals.orgnih.gov |

Tracer Metabolism and Unmetabolized Fraction Analysis in Preclinical Plasma and Tissues

Understanding the metabolic fate of [11C]Erlotinib is crucial for accurately interpreting PET imaging data. In preclinical studies, the majority of radioactivity in plasma and liver following intravenous injection of [11C]Erlotinib corresponds to the unmetabolized parent compound. nih.govmdpi.com

Radio-thin-layer chromatography (TLC) analysis has shown that in the brain, only unchanged [11C]Erlotinib is detected. snmjournals.org In the plasma of wild-type mice, a high percentage of the total radioactivity (over 75%) remains as the parent tracer. snmjournals.orgmdpi.com Even after pretreatment with the P-gp/Bcrp inhibitor elacridar, the percentage of unmetabolized [11C]Erlotinib in plasma remains high. snmjournals.org In the liver, the percentage of unmetabolized [11C]Erlotinib was found to be very high (96-100%) within the first 15 minutes of scanning, indicating that the initial uptake predominantly reflects the parent tracer. nih.gov Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with the main active metabolite being OSI-420. aacrjournals.orgpharmgkb.org However, the low levels of radiolabeled metabolites of [11C]Erlotinib in both plasma and brain suggest that it is a suitable PET tracer for studying the in vivo disposition of erlotinib without significant interference from its metabolites. snmjournals.org

Molecular Imaging Applications of 11c Erlotinib in Preclinical Models

Positron Emission Tomography (PET) Imaging in Tumor Xenograft Models

Preclinical studies using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, have been fundamental in validating the utility of [11C]Erlotinib PET. These models, representing a variety of tumor types and EGFR mutation profiles, have demonstrated the tracer's ability to differentiate between tumors based on their molecular characteristics.

[11C]Erlotinib PET has been extensively studied in a panel of NSCLC xenografts with diverse EGFR genetics. aacrjournals.org Dynamic micro-PET imaging revealed that HCC827 tumors, which harbor a sensitizing EGFR exon 19 deletion, exhibited the highest [11C]Erlotinib uptake and retained the radioactivity significantly longer than A549 (EGFR wild-type) and NCI-H358 tumors. researchgate.net Biodistribution studies confirmed these findings, showing a significantly higher accumulation of [11C]Erlotinib in HCC827 xenografts. researchgate.net For instance, at 60 minutes post-injection, the tumor uptake was 3.7% of the injected dose per gram (%ID/g) in HCC827 xenografts, compared to 1.6% in A549 and 0.7% in NCI-H358 models. researchgate.net

Similarly, PC9 xenografts, which also contain an EGFR exon 19 deletion, showed high levels of specific [11C]Erlotinib binding. oncotarget.comresearchgate.net In contrast, the H1975 xenograft model, which carries both a sensitizing L858R mutation and a resistance-conferring T790M mutation, did not show selective uptake of [11C]Erlotinib. aacrjournals.orgmdpi.com This lack of significant uptake in H1975 tumors is consistent with erlotinib's limited therapeutic efficacy in this model. mdpi.com The A549 cell line, expressing wild-type EGFR, consistently demonstrates low tracer uptake, serving as a negative control in these studies. aacrjournals.orgresearchgate.netresearchgate.net These preclinical PET studies demonstrate that [11C]Erlotinib can distinguish sensitizing EGFR mutations from wild-type or resistant profiles. aacrjournals.org

| NSCLC Xenograft Model | EGFR Mutational Status | [11C]Erlotinib Tumor Uptake (%ID/g) | Key Finding |

|---|---|---|---|

| HCC827 | Exon 19 Deletion (Sensitizing) | ~3.7% researchgate.net | High uptake and retention, indicating sensitivity. researchgate.net |

| PC9 | Exon 19 Deletion (Sensitizing) | High Binding Potential researchgate.net | Specific tracer uptake consistent with kinase domain mutation. researchgate.net |

| A549 | Wild-Type | ~1.6% researchgate.net | Low uptake, serves as a negative control for sensitivity. aacrjournals.orgresearchgate.net |

| NCI-H358 | Wild-Type | ~0.7% researchgate.net | Low uptake, indicating insensitivity. researchgate.net |

| H1975 | L858R (Sensitizing) & T790M (Resistance) | No selective uptake aacrjournals.orgmdpi.com | Low uptake, consistent with resistance to erlotinib (B232). aacrjournals.org |

The application of [11C]Erlotinib PET has also been explored in glioma models. Studies used U87 glioma xenografts, which express low levels of wild-type EGFR, and U87 ΔEGFR xenografts, which are engineered to express the EGFR variant III (EGFRvIII) mutant. oncotarget.com This mutant has a deletion in the extracellular domain, leading to constitutive receptor activation. oncotarget.comescholarship.org

Despite high levels of EGFR phosphorylation and activation in the U87 ΔEGFR xenografts, PET imaging with [11C]Erlotinib did not show any specific tracer uptake in either the U87 or U87 ΔEGFR models. oncotarget.com Kinetic modeling analysis revealed that the binding potential of [11C]Erlotinib in both glioma xenografts was indistinguishable between high and low specific activity scans, indicating a lack of specific binding to either wild-type EGFR or the extracellularly mutated EGFRvIII. oncotarget.comsnmjournals.org These results suggest that [11C]Erlotinib accumulation is not driven by EGFR expression or activation caused by extracellular domain mutations. oncotarget.com

| Glioma Xenograft Model | EGFR Status | [11C]Erlotinib PET Finding |

|---|---|---|

| U87 | Wild-Type | No specific tracer binding observed. oncotarget.comsnmjournals.org |

| U87 ΔEGFR | Extracellular Domain Mutation (EGFRvIII) | Indistinguishable from wild-type; no specific binding. oncotarget.comsnmjournals.org |

To further define the specificity of [11C]Erlotinib, other tumor models have been investigated. The SW620 colon cancer xenograft, which has virtually undetectable levels of EGFR expression, was used as a negative control. oncotarget.com As expected, PET scans showed no specific binding of [11C]Erlotinib in SW620 tumors, with results being indistinguishable from background tissue and other EGFR-negative or wild-type models. oncotarget.comsnmjournals.orgclinconnect.io

Erlotinib is an approved therapy for advanced pancreatic cancer. Consequently, there is interest in using [11C]Erlotinib PET to image this cancer type. While clinical studies have been initiated to evaluate [11C]Erlotinib PET in patients with pancreatic cancer, comprehensive preclinical imaging studies specifically using [11C]Erlotinib in pancreatic xenograft models like HPAC are not widely documented in the scientific literature. The HPAC cell line is noted to be sensitive to erlotinib, but specific in vivo PET data with [11C]Erlotinib is scarce. Research in pancreatic cancer models has more frequently involved other PET tracers or different EGFR-targeting antibodies. snmjournals.orgclinconnect.io

Quantitative PET Imaging Analysis Methodologies in Preclinical Studies

Pharmacokinetic Modeling Approaches (e.g., Simplified Reference Tissue Model, Two-Tissue Compartment Models)

In preclinical studies of [11C]Erlotinib, various pharmacokinetic modeling approaches are employed to quantify tracer uptake and binding. The choice of model is crucial for accurately interpreting the PET data.

The two-tissue compartment model (2TCM) , particularly the reversible two-tissue compartment model (2T4k), has been identified as the optimal model for describing the pharmacokinetics of [11C]Erlotinib in tumors. nih.gov This model provided reproducible estimates of the volume of distribution (VT), a measure of tracer uptake, with acceptable test-retest variability. snmjournals.org Studies have shown that the 2T4k model fits the time-activity curves of [11C]Erlotinib in tumors better than one-tissue compartment models. snmjournals.orgsnmjournals.org In some analyses, a modified 2T4k model using whole blood as an input function without metabolite correction (2T4k-WP) was found to be the optimal method for quantitative assessment. snmjournals.org

The Simplified Reference Tissue Model (SRTM) is another commonly used method, particularly for determining the binding potential of the radiotracer. nih.govnih.gov This model uses a reference region, typically healthy muscle tissue, that is assumed to have no specific binding sites for the tracer. snmjournals.org PET scan analysis using SRTM has shown that NSCLC xenografts with kinase domain mutations (HCC827 and PC9) have significantly higher binding potentials in high specific activity scans compared to low specific activity scans, indicating specific binding of [11C]Erlotinib to the mutated EGFR. nih.govnih.gov

Other models, such as the Logan graphical analysis, have also been used, but they have been found to be less sensitive than SRTM for determining EGFR binding potential. snmjournals.org The selection of the most appropriate pharmacokinetic model is essential for the reliable quantification of [11C]Erlotinib uptake and for making accurate correlations with the underlying tumor biology.

Tumor-to-Background Ratio (TBR) Analysis

Tumor-to-background ratio (TBR) analysis is a simplified and practical method for quantifying radiotracer uptake in tumors in preclinical [11C]Erlotinib PET studies. researchgate.netd-nb.info This semi-quantitative approach is often used as an alternative to more complex pharmacokinetic modeling.

TBR is calculated by dividing the radioactivity concentration in the tumor by the radioactivity concentration in a reference tissue, often muscle or blood. researchgate.netuu.nl In preclinical studies, TBR has been shown to be a useful parameter for assessing [11C]Erlotinib uptake, with values correlating well with the volume of distribution (VT) derived from full kinetic modeling, particularly at later time points (40-60 minutes post-injection). nih.gov

For instance, in mice bearing NSCLC xenografts, both arterial and venous TBR at 40-60 minutes post-injection correlated strongly with VT. nih.gov However, it's important to note that venous TBR values may underestimate arterial TBR. nih.gov The time interval for TBR calculation is critical, as TBR values tend to equilibrate after 40 minutes. snmjournals.org

TBR analysis has been successfully used to demonstrate the differential uptake of [11C]Erlotinib in erlotinib-sensitive versus resistant tumors. d-nb.infonih.gov For example, HCC827 xenografts, which are sensitive to erlotinib, showed a significantly higher TBR for [11C]Erlotinib compared to erlotinib-resistant xenografts. d-nb.info

Standardized Uptake Value (SUV) Considerations in Preclinical Studies

The Standardized Uptake Value (SUV) is a widely used semi-quantitative measure in clinical PET imaging, but its application in preclinical [11C]Erlotinib studies requires careful consideration. SUV is calculated by normalizing the radioactivity concentration in a region of interest to the injected dose and the animal's body weight. nih.gov

In preclinical [11C]Erlotinib research, SUV has been used to assess and compare tracer uptake across different tumor models. nih.govnih.gov For example, studies have shown that the mean SUV of [11C]Erlotinib is significantly higher in erlotinib-sensitive HCC827 tumors compared to erlotinib-resistant tumors. nih.gov

However, the use of SUV for quantifying [11C]Erlotinib uptake has its limitations. The uptake of [11C]Erlotinib is a dynamic process, and SUV, being a single time-point measurement, may not fully capture the tracer kinetics. snmjournals.org In fact, some studies have reported that SUV does not correlate well with the volume of distribution (VT) derived from full kinetic modeling. nih.gov The time-dependent nature of [11C]Erlotinib uptake makes SUV a suboptimal measure for this reversible ligand. snmjournals.org

Despite these limitations, SUV can still provide valuable information, especially when used consistently across studies and when its limitations are acknowledged. It offers a straightforward method for initial assessment of tracer accumulation in preclinical models. nih.gov

Comparative Preclinical PET Imaging with Other Tyrosine Kinase Inhibitor Radiotracers

[11C]Erlotinib versus [18F]Afatinib

Comparative preclinical PET imaging studies have been conducted to evaluate the in vivo characteristics of [11C]Erlotinib, a reversible EGFR TKI, and [18F]Afatinib, an irreversible EGFR TKI. researchgate.netd-nb.info These studies have provided valuable insights into the similarities and differences between these two radiotracers in imaging NSCLC xenografts with varying EGFR mutation statuses.

Both [11C]Erlotinib and [18F]Afatinib have demonstrated the ability to distinguish erlotinib-sensitive tumors from resistant ones. d-nb.infonih.gov In mice bearing NSCLC xenografts, both tracers showed selective uptake only in the HCC827 xenograft line, which harbors a sensitizing EGFR mutation. d-nb.infonih.gov This indicates that both radiotracers can be used to identify tumors with sensitizing mutations in vivo. nih.gov

A notable difference between the two tracers is their kinetic profile. researchgate.net [11C]Erlotinib exhibits significantly slower kinetics compared to [18F]Afatinib. nih.gov For instance, in HCC827 tumors, [11C]Erlotinib reached its peak uptake at 25 minutes post-injection, while [18F]Afatinib reached its maximum concentration at 10 minutes post-injection. nih.gov

Interestingly, despite the irreversible binding nature of afatinib, no major differences were observed in the tumor uptake kinetics of the reversible [11C]Erlotinib and the irreversible [18F]Afatinib in a standard PET imaging setting. nih.govnih.gov Both tracers are also substrates for the P-gp drug efflux transporter, which can influence their uptake. aacrjournals.org

Table 2: Comparison of [11C]Erlotinib and [18F]Afatinib in Preclinical PET Imaging Data compiled from comparative preclinical studies.

| Characteristic | [11C]Erlotinib | [18F]Afatinib |

|---|---|---|

| Binding to EGFR | Reversible | Irreversible |

| Kinetics | Slower | Faster |

| Peak Tumor Uptake (HCC827) | ~25 minutes | ~10 minutes |

| Tumor-to-Background Ratio (TBR) in Sensitive Xenografts | Good (e.g., 1.9 ± 0.5 in HCC827) | Slightly Higher (e.g., 2.3 ± 0.4 in HCC827) |

| Ability to Distinguish Sensitizing Mutations | Yes | Yes |

| Substrate for P-gp Efflux Transporter | Yes | Yes |

[11C]Erlotinib versus [11C]Osimertinib and [11C]Gefitinib

The development of various generations of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has prompted comparative preclinical studies to assess their utility as PET imaging agents. These studies aim to differentiate their in vivo properties, particularly concerning their affinity for various EGFR mutations and their ability to penetrate the blood-brain barrier (BBB).

A significant focus of preclinical comparative imaging has been on non-small cell lung cancer (NSCLC) models, which often harbor specific EGFR mutations that confer sensitivity or resistance to different TKIs. Both [11C]Erlotinib, a reversible first-generation TKI, and radiolabeled irreversible TKIs like [18F]Afatinib (a second-generation TKI) have demonstrated the ability to distinguish treatment-sensitive xenografts with exon 19 deletion mutations from those with wild-type EGFR or acquired resistance mutations like T790M. nih.govaacrjournals.org For instance, in mice with NSCLC xenografts, both [11C]Erlotinib and [18F]Afatinib showed selective uptake in the TKI-sensitive HCC827 cell line (exon 19 deletion), with tumor-to-background ratios of 1.9 ± 0.5 and 2.3 ± 0.4, respectively. nih.gov However, no significant differences in tumor uptake kinetics were observed between the reversible ([11C]Erlotinib) and irreversible ([18F]Afatinib) inhibitors in a standard PET imaging timeframe. nih.gov

Subsequent studies have included the third-generation TKI, osimertinib (B560133), which is designed to target the T790M resistance mutation. nih.gov Preclinical evaluations of [11C]Osimertinib have shown its potential for imaging tumors with this specific mutation. researchgate.net When comparing the biodistribution of [11C]Erlotinib, [18F]Afatinib, and [11C]Osimertinib in NSCLC patients, [11C]Erlotinib and [18F]Afatinib demonstrated the highest tumor-to-background contrast in tumors with activating EGFR mutations. nih.gov Conversely, [11C]Osimertinib showed an inverse contrast in these tumors but exhibited the highest standardized uptake values (SUV) in most tissues, with notably high uptake in the spleen. nih.gov

A critical area of comparison is the ability of these TKIs to penetrate the BBB, a key factor in treating brain metastases. Preclinical studies have consistently shown that osimertinib has superior BBB penetration compared to first and second-generation TKIs. aacrjournals.orgnih.govsci-hub.se In cynomolgus monkeys, PET imaging with micro-doses of [11C]Osimertinib revealed markedly greater brain exposure compared to [11C]Gefitinib and [11C]Rociletinib. aacrjournals.orgnih.govaacrjournals.org The ratio of the area under the brain radioactivity concentration-time curve to that of blood radioactivity was significantly higher for [11C]Osimertinib (2.62 ± 1.42) compared to [11C]Gefitinib (0.28) and [11C]Rociletinib (0.025). aacrjournals.org Similarly, in rats, the in-vivo free brain to free plasma ratio (Kp,uu) for osimertinib was 0.21, substantially higher than that of other TKIs, which were all ≤ 0.12. sci-hub.se In contrast, [11C]Erlotinib has been shown to have low uptake in the brain in xenografted mice, suggesting it does not readily cross an intact BBB. sci-hub.seaacrjournals.org

The efflux of these compounds from the central nervous system by transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) is a major determinant of their brain penetration. aacrjournals.org All three TKIs are substrates for these efflux transporters. aacrjournals.orgaacrjournals.org However, osimertinib exhibits a lower efflux ratio compared to the others, contributing to its enhanced brain accumulation. sci-hub.se For example, in MDCK-MDR1 cells, the efflux ratio for osimertinib was 13.4, while it was 4.63 for erlotinib. aacrjournals.orgaacrjournals.org In MDCK-BCRP cells, the efflux ratios were 5.4 for osimertinib and 6.39 for erlotinib. aacrjournals.orgaacrjournals.org

Interactive Data Table: Preclinical Comparison of EGFR-TKI PET Tracers

| Radiotracer | TKI Generation | Key Preclinical Findings | Brain Penetration | Ref. |

|---|---|---|---|---|

| [11C]Erlotinib | First (Reversible) | Selective uptake in TKI-sensitive xenografts (exon 19 del). nih.gov Low uptake in wild-type or resistant (T790M) tumors. aacrjournals.org | Poor; does not readily cross intact BBB. sci-hub.seaacrjournals.org | nih.govaacrjournals.orgsci-hub.seaacrjournals.org |

| [11C]Gefitinib | First (Reversible) | Lower brain exposure compared to [11C]Osimertinib. aacrjournals.orgnih.gov | Poor. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| [11C]Osimertinib | Third (Irreversible) | Highest uptake in tumors with Del19 EGFR mutation. researchgate.net Higher SUV in most tissues compared to [11C]Erlotinib and [18F]Afatinib. nih.gov | Superior to first and second-generation TKIs. aacrjournals.orgnih.govsci-hub.se | nih.govaacrjournals.orgnih.govsci-hub.seresearchgate.net |

Interactive Data Table: Brain Exposure of Radiolabeled TKIs in Cynomolgus Monkeys

| Radiotracer | Brain Radioactivity AUC to Blood Radioactivity AUC Ratio | Ref. |

|---|---|---|

| [11C]Osimertinib | 2.62 ± 1.42 | aacrjournals.org |

| [11C]Gefitinib | 0.28 | aacrjournals.org |

| [11C]Rociletinib | 0.025 | aacrjournals.org |

Future Directions in 11c Erlotinib Preclinical Research

Development of Advanced EGFR-Targeted Radiotracers

The pioneering work with [11C]Erlotinib, a first-generation reversible tyrosine kinase inhibitor (TKI) radiotracer, has established a foundational proof-of-principle for the in vivo imaging of epidermal growth factor receptor (EGFR) mutation status. d-nb.info However, its limitations, including its reversibility and challenges in distinguishing certain resistance mechanisms, have spurred the development of next-generation radiotracers. d-nb.infonih.gov The future in this domain lies in creating tracers with improved binding characteristics and the ability to target a wider spectrum of EGFR mutations, including those conferring resistance.

A significant advancement has been the development of radiolabeled second-generation, irreversible TKIs. d-nb.info A prime example is [18F]Afatinib, which, unlike the reversible [11C]Erlotinib, forms a covalent bond with the EGFR kinase domain. d-nb.info This irreversible binding is hypothesized to result in longer tumor retention and potentially provide a PET probe with an improved imaging signal. d-nb.info Preclinical comparative studies have been initiated to directly compare the tumor-targeting capabilities of [11C]Erlotinib and [18F]Afatinib across various non-small cell lung cancer (NSCLC) xenografts with different EGFR mutation profiles. d-nb.infoaacrjournals.org These studies aim to determine if irreversible TKIs offer superior in vivo tumor-targeting properties. d-nb.info

Furthermore, the clinical emergence of acquired resistance, most notably through the T790M "gatekeeper" mutation, has driven the development of third-generation TKI radiotracers. frontiersin.orgamegroups.org [11C]Osimertinib, the radiolabeled version of the third-generation TKI osimertinib (B560133), was specifically designed to effectively target tumors harboring the T790M resistance mutation. frontiersin.orgmdpi.com Preclinical and clinical studies are exploring its utility, with findings suggesting different kinetic and biodistribution profiles compared to its predecessors. mdpi.comnih.gov For instance, [11C]Osimertinib shows higher uptake in the spleen, a characteristic linked to lysosomal sequestration, and a different tumor-to-lung contrast profile compared to [11C]Erlotinib and [18F]Afatinib. nih.govdntb.gov.ua

The evolution from [11C]Erlotinib to tracers like [18F]Afatinib and [11C]Osimertinib reflects a strategic shift towards agents that can not only identify TKI-sensitive tumors but also detect and characterize mechanisms of acquired resistance, a critical step for guiding subsequent lines of therapy. frontiersin.org

Table 1: Comparison of EGFR-Targeted Radiotracers

| Radiotracer | Generation | Binding Mechanism | Primary Target | Key Preclinical Finding |

|---|---|---|---|---|

| [11C]Erlotinib | First | Reversible | Activating EGFR Mutations (e.g., exon 19 del, L858R) | Can distinguish sensitive from wild-type EGFR tumors. d-nb.infonih.gov |

| [18F]Afatinib | Second | Irreversible (Covalent) | EGFR, ErbB2/HER2, ErbB4/HER4 | Shows higher tumor-to-background ratio than [11C]Erlotinib in sensitive cell lines. aacrjournals.org |

| [11C]Osimertinib | Third | Irreversible (Covalent) | T790M Resistance Mutation, Activating EGFR Mutations | Designed to target T790M; shows different biodistribution (e.g., high spleen uptake) compared to earlier tracers. frontiersin.orgmdpi.comnih.gov |

Optimization of Preclinical Imaging Protocols and Models

To maximize the translational potential of [11C]Erlotinib PET, ongoing research focuses on optimizing and standardizing preclinical imaging protocols and the animal models used for evaluation. The great heterogeneity observed in [11C]Erlotinib kinetics across different tumors highlights the need for robust and reliable quantitative analysis methods. e-century.us

A key area of optimization is the refinement of kinetic modeling. Studies have evaluated various quantitative techniques, including graphical analysis (e.g., Logan plots) and compartmental models, to determine the most reliable imaging endpoints. nih.gove-century.ussnmjournals.org While complex models like the reversible two-tissue compartment model have been identified as the best fit for describing [11C]Erlotinib kinetics, simpler and more clinically feasible methods are also being validated. snmjournals.orgnih.gov Research has shown that the semi-quantitative Standardized Uptake Value (SUV) correlates well with fully quantitative endpoints like the volume of distribution (VT), suggesting that SUV may be a sufficiently robust metric for whole-body imaging, especially at later time points (e.g., 60 minutes post-injection). e-century.us The optimization of scan duration and the use of dynamic versus static imaging protocols are also under investigation to balance quantitative accuracy with clinical practicality. nih.gove-century.us

The selection and characterization of preclinical tumor models are also being refined. Initial studies successfully used human cancer xenografts with varying EGFR expression profiles (e.g., NSCLC lines HCC827, PC9, and glioma line U87 ΔEGFR) to demonstrate that [11C]Erlotinib uptake is specific to tumors with activating kinase domain mutations. nih.gov Future research involves a broader panel of xenograft and patient-derived xenograft (PDX) models that more accurately reflect the clinical spectrum of NSCLC, including models with innate and acquired resistance. nih.govcancernetwork.com Using models with well-characterized resistance mechanisms, such as the T790M mutation (e.g., HCC827EPR) or MET amplification (e.g., HCC827ERLO), is crucial for testing the diagnostic limitations of [11C]Erlotinib and the capabilities of newer tracers. nih.gov The influence of drug efflux transporters like P-glycoprotein (P-gp) on tracer uptake is another critical area of investigation, with studies using P-gp inhibitors like tariquidar (B1662512) to understand its impact on tumor accumulation. d-nb.infoaacrjournals.org

Table 2: Preclinical Models and Imaging Parameters for [11C]Erlotinib

| Model/Parameter | Description | Relevance/Finding |

|---|---|---|

| Xenograft Models | Human cancer cell lines grown as tumors in immunocompromised mice (e.g., HCC827, A549, H1975). d-nb.infoaacrjournals.org | Essential for evaluating tracer uptake in tumors with specific, known EGFR mutations (sensitive, resistant, wild-type). nih.gov |

| Kinetic Modeling | Mathematical analysis of dynamic PET data to quantify tracer kinetics (e.g., 1- and 2-tissue compartment models). e-century.us | The two-tissue compartment model provides the best fit for tumor kinetics, but SUV shows good correlation and is simpler. snmjournals.orgnih.gov |

| Scan Protocol | Parameters for PET image acquisition, such as duration (e.g., 60-90 min dynamic scans) and timing. nih.gove-century.us | Normalized tracer uptake was found to stabilize at approximately 60 minutes post-injection. e-century.us |

| Efflux Pump Inhibition | Use of drugs (e.g., tariquidar) to block transporters that pump the tracer out of cancer cells. aacrjournals.org | Blocking P-gp increases the uptake of [11C]Erlotinib, indicating it is a substrate for efflux pumps. aacrjournals.org |

Elucidation of Molecular Mechanisms of Acquired Resistance through Tracer Dynamics

A critical application of EGFR-targeted PET imaging is to non-invasively assess and understand the mechanisms of acquired resistance to TKI therapy. While [11C]Erlotinib PET can successfully identify erlotinib-sensitive tumors, preclinical research has revealed a significant limitation: it cannot reliably detect the emergence of acquired resistance. nih.gov

Studies using erlotinib-sensitive (HCC827) and resistant NSCLC cell lines—those with the T790M mutation or MET amplification—found no significant differences in the in vitro or in vivo binding of [11C]Erlotinib. nih.gov Despite the tumors being clinically resistant to the drug, the radiotracer continued to accumulate, and its binding could be blocked by unlabeled erlotinib (B232). nih.gov This suggests that while the drug target (EGFR) remains physically accessible to [11C]Erlotinib in these resistant models, its downstream signaling pathways have been rewired, rendering the therapeutic effect of the drug moot. nih.gov

This "failure" of [11C]Erlotinib tracer dynamics to reflect therapeutic resistance is itself a crucial finding. It underscores that resistance is not always caused by preventing the drug from binding to its target. Instead, mechanisms like the T790M mutation or MET amplification allow cancer cells to bypass the EGFR blockade. thno.orgaacrjournals.org MET amplification, for example, can activate downstream PI3K/Akt signaling through ErbB3, making the cell's survival independent of EGFR signaling. aacrjournals.org Similarly, other bypass tracks involving activation of the MAPK pathway have been identified as drivers of resistance. thno.orgaacrjournals.org

Therefore, the future direction in preclinical research is not to use [11C]Erlotinib to monitor for resistance, but to use the knowledge of its limitations to drive the development of novel radiotracers that can probe these bypass pathways or specifically identify resistance-conferring mutations. The inability of [11C]Erlotinib to distinguish resistant tumors provides the direct rationale for developing tracers like [11C]Osimertinib, which is designed to engage the T790M-mutant EGFR. frontiersin.org Future preclinical work will likely involve multi-tracer imaging approaches, potentially combining a tracer for the primary target (like [11C]Erlotinib) with new tracers that target molecules in the key resistance pathways (e.g., MET, Akt, or MAPK) to dynamically map the evolution of resistance in living subjects.

Q & A

Q. What experimental models are most effective for studying Erlotinib C-11's interaction with EGFR mutations in NSCLC?

Methodological Answer: Use NSCLC cell lines transfected with specific EGFR mutations (e.g., exon 19 deletions or L858R point mutations) to assess Erlotinib C-11 binding affinity via competitive inhibition assays. Include wild-type EGFR controls to validate mutation-specific effects. Immunoblotting can quantify downstream signaling (e.g., phospho-ERK levels) to correlate inhibition efficacy with mutation type .

Q. How should researchers design studies to evaluate Erlotinib C-11's pharmacokinetics in preclinical models?

Methodological Answer: Employ radiolabeled Erlotinib C-11 in murine xenograft models with EGFR-mutant tumors. Measure drug distribution using PET imaging at multiple time points to account for C-11’s short half-life (~20 minutes). Pair this with liquid chromatography-mass spectrometry (LC-MS) to quantify metabolite formation and plasma clearance rates .

Q. What criteria ensure reproducibility in Erlotinib C-11 PET imaging studies?

Methodological Answer: Standardize imaging protocols by calibrating PET scanners across centers and using phantoms for signal normalization. Include tumor-to-background ratios (TBR) and SUVmax (standardized uptake value) as quantitative metrics. Validate findings with biopsy-confirmed EGFR mutation status to avoid false-positive interpretations .

Advanced Research Questions

Q. How can contradictory data on exon 19 vs. exon 21 EGFR mutations’ impact on Erlotinib C-11 sensitivity be resolved?

Methodological Answer: Conduct meta-analyses of existing clinical and preclinical datasets, stratifying outcomes by mutation subtype. Use multivariate regression to control for variables like co-occurring genetic alterations (e.g., TP53, MET amplification). Validate findings in isogenic cell lines engineered to harbor single mutations .

Q. What computational approaches predict Erlotinib C-11’s efficacy against atypical EGFR mutations (e.g., G719X)?

Methodological Answer: Apply molecular dynamics simulations to model Erlotinib C-11’s binding free energy to atypical EGFR mutants. Validate predictions using in vitro kinase inhibition assays and patient-derived organoids. Cross-reference results with clinical databases (e.g., cBioPortal) to assess real-world correlations .

Q. How do tumor microenvironment factors (e.g., hypoxia, stromal interactions) confound Erlotinib C-11 PET imaging results?

Methodological Answer: Integrate hypoxia markers (e.g., HIF-1α staining) into PET imaging studies. Use co-culture models of cancer-associated fibroblasts (CAFs) and EGFR-mutant NSCLC cells to assess stromal effects on drug penetration. Spatial transcriptomics can map Erlotinib C-11 distribution relative to stromal density .

Q. What statistical methods address heterogeneity in Erlotinib C-11 response data across multicenter trials?

Methodological Answer: Implement mixed-effects models to account for inter-center variability in imaging protocols or patient demographics. Use bootstrapping to estimate confidence intervals for response rates. Apply RECIST 1.1 criteria with centralized radiology review to standardize tumor response classification .

Methodological and Translational Questions

Q. How can researchers optimize Erlotinib C-11’s short half-life for longitudinal PET studies?

Methodological Answer: Schedule imaging sessions at multiple time points post-injection (e.g., 5, 15, and 30 minutes) to capture dynamic uptake patterns. Pair with kinetic modeling (e.g., compartmental analysis) to extrapolate tracer retention beyond C-11’s decay. Validate with parallel studies using longer-lived isotopes (e.g., 18F-labeled analogs) .

Q. What ethical considerations are critical for Erlotinib C-11 studies in treatment-naïve NSCLC patients?

Methodological Answer: Ensure informed consent forms explicitly detail the experimental nature of PET imaging and potential incidental findings. Include provisions for genetic counseling if EGFR mutation testing is performed. Collaborate with institutional review boards (IRBs) to align protocols with FDA/EMA guidelines for radiopharmaceuticals .

Q. How should co-occurring genetic alterations be incorporated into Erlotinib C-11 study designs?

Methodological Answer: Use next-generation sequencing (NGS) panels to profile tumors for co-mutations (e.g., KRAS, ALK). Stratify analyses by mutation burden or specific co-alterations. In vitro studies with CRISPR-edited cell lines can isolate the impact of individual mutations on Erlotinib C-11 efficacy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.